molecular formula C36H42ClN3O6 B563652 (R)-Lercanidipine-d3 Hydrochloride CAS No. 1217724-52-1

(R)-Lercanidipine-d3 Hydrochloride

货号: B563652
CAS 编号: 1217724-52-1
分子量: 651.215
InChI 键: WMFYOYKPJLRMJI-UUOWBLICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification aims to improve the drug’s efficacy and reduce its side effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Lercanidipine-d3 Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where deuterated aldehydes, deuterated β-keto esters, and ammonia are reacted under controlled conditions.

    Esterification: The intermediate is then esterified using deuterated alcohols to form the desired ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-Lercanidipine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of deuterated precursors are used to ensure high yield.

    Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions: ®-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: The deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions include various deuterated derivatives and their corresponding oxidized or reduced forms.

科学研究应用

Pharmacological Profile

Mechanism of Action
Lercanidipine acts primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The lipophilic nature of lercanidipine allows for prolonged action and higher vascular selectivity compared to earlier dihydropyridine calcium channel blockers .

Clinical Efficacy
Clinical studies have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure in various patient populations, including those with mild to moderate hypertension, elderly patients, and individuals with comorbid conditions such as diabetes mellitus and chronic kidney disease . It has shown a favorable safety profile with fewer adverse effects compared to other antihypertensives, particularly regarding peripheral edema .

Research Applications

Pharmacokinetic Studies
The deuterated form, (R)-Lercanidipine-d3 Hydrochloride, is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic studies. This application is crucial for determining the drug's absorption, distribution, metabolism, and excretion profiles in human plasma . Such studies help in understanding how the drug behaves in different populations and under various conditions.

Renal Protection Studies
Recent research indicates that lercanidipine may offer protective effects against renal damage associated with hypertension. Studies have shown that it can prevent microalbuminuria and improve renal function markers such as creatinine clearance in hypertensive patients . The nephroprotective potential of lercanidipine makes it a subject of interest for further studies exploring its role in chronic kidney disease management.

Case Studies

Efficacy in Diverse Patient Populations
A significant body of evidence supports the efficacy of lercanidipine across various demographics:

  • Elderly Patients : In a large observational study involving over 9,000 patients, lercanidipine was effective in reducing blood pressure among elderly patients with multiple cardiovascular risk factors .
  • Patients with Diabetes : Clinical trials have indicated that lercanidipine not only lowers blood pressure but also improves glycemic control in diabetic patients .
  • Chronic Kidney Disease Patients : In studies involving patients with chronic kidney disease, lercanidipine demonstrated a reduction in proteinuria and stabilization of renal function, highlighting its dual role as an antihypertensive and nephroprotective agent .

Comparative Efficacy

The following table summarizes key findings from recent studies comparing lercanidipine with other antihypertensive agents:

Study TypePopulation CharacteristicsTreatment DurationBlood Pressure Reduction (mmHg)Adverse Effects
Randomized Controlled TrialMild to moderate hypertension3 months-11.0/-10.4 (10 mg)Lower incidence of edema compared to amlodipine
Observational StudyElderly with comorbidities6 weeks-13.0/-13.0 (20 mg)Fewer withdrawals due to side effects
Multicenter StudyDiabetic patients12 weeks-8.8/-4.6 (10 mg)Well tolerated

作用机制

®-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in the vascular smooth muscle. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, allowing for a more prolonged and consistent therapeutic effect.

相似化合物的比较

    Lercanidipine Hydrochloride: The non-deuterated form of the compound, used for the same therapeutic purposes.

    Amlodipine: Another calcium channel blocker with similar antihypertensive effects.

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

Uniqueness: ®-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties. This modification can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts.

生物活性

(R)-Lercanidipine-d3 Hydrochloride is a deuterated derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB). This compound is primarily utilized in research settings to explore its pharmacological properties, particularly its mechanisms of action and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

As a calcium channel blocker, this compound inhibits the influx of calcium ions through L-type calcium channels located in vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation : Relaxation of blood vessels, resulting in decreased peripheral resistance and lower blood pressure.
  • Reduced Cardiac Workload : By lowering systemic vascular resistance, the heart experiences less strain, which is beneficial in hypertensive patients.

The incorporation of deuterium in (R)-Lercanidipine-d3 enhances its metabolic stability compared to non-deuterated forms, potentially improving its therapeutic efficacy and reducing side effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : The compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1.5 to 3 hours after oral administration.
  • Half-Life : It exhibits a biphasic elimination profile with an initial half-life of 3 to 5 hours and a terminal half-life ranging from 8 to 10.5 hours in hypertensive patients .
  • Bioavailability : The bioavailability is influenced by first-pass metabolism, which can reduce effective plasma concentrations. Food intake can enhance bioavailability when taken at least 30 minutes before meals .

Clinical Efficacy

Clinical studies have demonstrated that lercanidipine, and by extension this compound, is effective in managing hypertension across various populations:

  • Hypertensive Patients : Observational studies have shown significant reductions in blood pressure with lercanidipine treatment, with normalized blood pressure achieved in approximately 46.4% to 63.0% of patients treated with doses ranging from 10 mg to 20 mg .
  • Renal Protection : Lercanidipine has been associated with renal protective effects, including decreased microalbuminuria and improved creatinine clearance, particularly beneficial for patients with diabetes or renal impairment .

Adverse Effects

The adverse effects associated with this compound are generally mild and include:

  • Headaches
  • Flushing
  • Palpitations

Compared to other CCBs like amlodipine and nifedipine, lercanidipine has a lower incidence of peripheral edema and other common side effects associated with vasodilation .

Comparative Analysis

A comparison table illustrating the key differences between this compound and other calcium channel blockers is provided below:

Compound NameClassUnique FeaturesEfficacy in Hypertension
This compoundDihydropyridine CCBDeuterated; enhanced metabolic stabilityHigh
LercanidipineDihydropyridine CCBNon-deuterated; widely used for hypertensionHigh
AmlodipineDihydropyridine CCBLonger half-life; commonly prescribed for chronic useModerate
NifedipineFirst-generation CCBRapid onset; more side effectsModerate

Case Studies

  • Hypertensive Patients with Diabetes : A study involving hypertensive patients with diabetes demonstrated that treatment with lercanidipine resulted in significant reductions in both systolic and diastolic blood pressure while improving renal function markers such as microalbuminuria .
  • Chronic Kidney Disease Models : In animal models of chronic kidney disease, lercanidipine treatment prevented renal damage and mortality induced by angiotensin II. Treated subjects showed reduced proteinuria and maintained normal plasma creatinine levels .

属性

CAS 编号

1217724-52-1

分子式

C36H42ClN3O6

分子量

651.215

IUPAC 名称

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3;

InChI 键

WMFYOYKPJLRMJI-UUOWBLICSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

同义词

(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。